Ebselen diselenide

Description

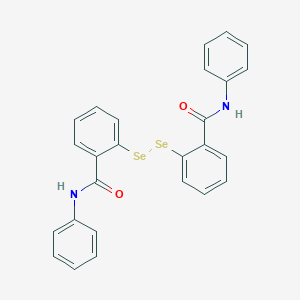

Structure

2D Structure

Properties

CAS No. |

106663-84-7 |

|---|---|

Molecular Formula |

C26H20N2O2Se2 |

Molecular Weight |

550.4 g/mol |

IUPAC Name |

N-phenyl-2-[[2-(phenylcarbamoyl)phenyl]diselanyl]benzamide |

InChI |

InChI=1S/C26H20N2O2Se2/c29-25(27-19-11-3-1-4-12-19)21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)26(30)28-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) |

InChI Key |

FTRFOFPAMKYZPH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se][Se]C3=CC=CC=C3C(=O)NC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se][Se]C3=CC=CC=C3C(=O)NC4=CC=CC=C4 |

Other CAS No. |

106663-84-7 |

Synonyms |

2,2-diselenobis(N-phenylbenzamide) bis(2-(N-phenylcarboxamido)phenyl)diselenide BPCPDS DiEbs ebselen diselenide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ebselen Diselenide

Design and Synthesis of Ebselen (B1671040) Diselenide Analogues and Derivatives

The exploration of Ebselen diselenide analogues and derivatives is driven by the desire to fine-tune their chemical and biological properties.

Bis(2-carbamoylaryl)phenyl diselenide analogues represent a class of derivatives designed to explore variations around the this compound core. While specific detailed synthetic procedures for "Bis(2-carbamoylaryl)phenyl Diselenide Analogues" are not extensively detailed in the provided search results, the synthesis of Ebselen-like compounds often involves coupling intermediates with amino acids protected as esters, followed by conversion to the corresponding benzisoselenazolone. researchgate.netresearchgate.net This general strategy suggests that modifications to the carbamoylaryl substituents would involve incorporating appropriately functionalized amines or carboxylic acids into the synthetic pathway. The parent compound, 2,2′-diselenobis(benzoic acid) (DSBA), can be transformed into various derivatives, including those with amide functionalities, which could lead to bis(2-carbamoylaryl) diselenide structures. mdpi.com

Chiral this compound Derivatives from Terpene Scaffolds

The incorporation of chiral terpene scaffolds into Ebselen derivatives has emerged as a strategy to develop new compounds with enhanced biological properties. Terpenes, as natural products, offer a broad spectrum of structurally diverse motifs that can be utilized as pharmacologically potent agents mdpi.com.

Research has focused on synthesizing N-substituted benzisoselenazol-3(2H)-ones and their corresponding diselenides, where the nitrogen atom is functionalized with monoterpene skeletons, particularly from the camphane (B1194851) group mdpi.com. These chiral Ebselen analogues, such as N-bornyl and N-isobornyl benzisoselenazol-3(2H)-ones and their corresponding diselenides, have been synthesized using convenient one-pot procedures mdpi.com. An alternative method involves the reaction of 2-(chloroseleno)benzoyl chloride with appropriate terpene amines dntb.gov.ua.

Studies have shown that introducing a phenylselanyl moiety into the structure of N-terpene derivatives can increase their antiproliferative potential semanticscholar.org. For instance, N-menthyl-1,2-benzisoselenazol-3(2H)-one, a terpene-derived Ebselen analogue, has demonstrated promising anticancer activity against MCF-7 cells nih.gov. The presence of a terpene moiety in the structure may lead to compounds with interesting antioxidant and anticancer properties nih.gov.

Structural Modifications for Enhanced Biological Activity and Target Selectivity

Structural modifications of Ebselen and its diselenide derivatives have been extensively explored to optimize their biological activity and target selectivity. These modifications often involve alterations to the N-phenyl ring or the introduction of new functional groups.

N-Aryl Substitutions: The synthesis of N-aryl Ebselen derivatives bearing additional electron-donating or electron-withdrawing groups in the N-phenyl ring has been investigated sciforum.net. These substitutions can significantly influence the compound's antioxidant potential and activity-structure relationships sciforum.net.

Amino Acid Conjugates: Ebselen analogues and diaryl diselenides have been synthesized with amino acid functions serving as intramolecularly coordinating groups nih.gov. These compounds are typically formed via the DCC coupling procedure. Examples include derivatives incorporating Glycine (Gly), L-Phenylalanine (L-Phe), L-Alanine (L-Ala), and L-Tryptophan (L-Trp) nih.gov. Notably, diaryl diselenides containing alanine (B10760859) (L,L or D,D) amide moieties have exhibited excellent catalytic efficiency in glutathione (B108866) peroxidase (GPx)-like activity assays nih.gov.

SARS-CoV-2 Protease Inhibitors: Ebselen and its derivatives have been identified as potent inhibitors of SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro), both crucial for viral replication nih.govresearchgate.netnih.gov. Structural modifications have been made to enhance this antiviral activity:

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro (NO2) group, to the parent Ebselen inhibitor can increase its Mpro inhibition efficacy acs.org.

Phenyl Ring Substitutions: Phenyl ring substitutions have been shown to tailor the selectivity of these compounds against viral proteases nih.gov.

Non-Covalent Interactions: While Ebselen typically acts as a covalent inhibitor, some derivatives have been designed to enhance non-covalent interactions within the Mpro binding pocket, leading to improved potency and antiviral activity researchgate.netnih.gov. For instance, one derivative, EB2-7, demonstrated significantly more potent inhibition of SARS-CoV-2 viral replication (IC50 = 4.08 µM) compared to Ebselen (IC50 = 24.61 µM) researchgate.netnih.gov.

Diselenide Analogues: Bis(2-carbamoylaryl)phenyl diselenides, which are Ebselen analogues, have also shown anti-SARS-CoV-2 activity in cell-based assays researchgate.netnih.govresearchgate.net.

Other Targets: Beyond proteases, Ebselen has also been shown to inhibit the N7-methyltransferase activity of the SARS-CoV-2 nsp14 protein, which is involved in viral RNA cap modification nih.govresearchgate.netnih.gov. The design and synthesis of Ebselen-coumarin heterodimers have also been reported as activity-based probes for studying biological interactions mdpi.com.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are critical for understanding how chemical modifications influence the biological properties of this compound derivatives, guiding the design of more effective compounds.

Antioxidant Activity: The antioxidant potential of Ebselen derivatives is closely linked to their structural features. Ebselen derivatives are known to undergo facile Se-N bond cleavage, rapidly forming corresponding diselenides, which exhibit high antioxidant potential mdpi.com. It has been suggested that the direct application of a diselenide form could increase the rate of peroxide reduction mdpi.com. The antioxidant potential of various selenium derivatives has been extensively studied, providing insights into their activity-structure relationships sciforum.net.

Glutathione Peroxidase (GPx)-like Activity: While Ebselen is known to mimic GPx, SAR studies have revealed nuances in the activity of its derivatives. Intramolecularly stabilized Ebselen analogues, for example, may show a slightly higher maximal velocity (Vmax) than Ebselen but might not exhibit GPx-like activity at low glutathione (GSH) concentrations where Ebselen is active nih.gov. In contrast, diaryl diselenides containing alanine (L,L or D,D) amide moieties have demonstrated excellent catalytic efficiency (kcat/KM) with low KM values, indicating their promising GPx-like activity nih.gov.

Antiproliferative and Anticancer Activity: SAR studies have identified key structural elements that enhance the antiproliferative potential of Ebselen analogues. The introduction of a phenylselanyl moiety has been observed to increase antiproliferative activity, suggesting that an additional aromatic ring can be beneficial for the compound's cytotoxicity semanticscholar.org. Furthermore, the internal 2-methylbutyl carbon chain has been identified as a repetitive element in the structure of active benzisoselenazol-3(2H)-ones, indicating its potential role as a pharmacophore semanticscholar.org. For instance, N-menthyl-1,2-benzisoselenazol-3(2H)-one has shown notable anticancer activity against MCF-7 breast cancer cells nih.gov.

Antiviral Activity (SARS-CoV-2): SAR studies have been crucial in developing Ebselen derivatives with improved antiviral activity against SARS-CoV-2. Ebselen derivatives have been found to be potent inhibitors of both SARS-CoV-2 PLpro and Mpro, with some derivatives demonstrating superior activity compared to the parent Ebselen nih.govresearchgate.netnih.gov.

Key findings from SAR studies on antiviral activity include:

Phenyl Ring Substitutions: Substitutions on the phenyl ring can be used to tailor the selectivity of the compounds towards specific viral targets nih.gov.

Electron-Withdrawing Groups: Modifications with electron-withdrawing groups, such as a nitro group, have been shown to increase the inhibition efficacy against Mpro acs.org.

Ester Functionality: The presence of a double ester functionality appears to improve the antiviral activity of certain compounds chemrxiv.org.

Mechanism of Inhibition: Ebselen typically acts as an irreversible inhibitor by covalently binding to reactive cysteines in the active sites of PLpro and Mpro (e.g., Cys145 in Mpro), forming a stable selenyl sulfide (B99878) acs.orgchemrxiv.org. However, some Ebselen derivatives have been designed to function as non-covalent Mpro inhibitors, with structural modifications aimed at enhancing non-covalent bonds leading to improved potency and antiviral activity researchgate.netnih.gov. The specific form of the selenium moiety is considered crucial for its activity semanticscholar.org.

Table 1: Examples of Ebselen Derivatives and Their Mpro Inhibitory Activity

| Compound | Structural Modification | Mpro IC50 (µM) | SARS-CoV-2 Replication IC50 (µM) | Reference |

| Ebselen | Parent compound | 0.67 chemrxiv.org | 4.67 chemrxiv.org, 24.61 (in HPAepiC cells) nih.gov | nih.govchemrxiv.org |

| EB2-7 | Specific derivative | 0.07-0.38 (among 9 derivatives) nih.gov | 4.08 (in HPAepiC cells) researchgate.netnih.gov | researchgate.netnih.gov |

| NO2-substituted Ebselen derivative | Electron-withdrawing group (NO2) | 2-fold higher affinity than parent Ebselen acs.org | N/A | acs.org |

Table 2: Examples of Chiral Terpene-Derived Ebselen Analogues and Activities

| Compound | Derivation from Terpene Scaffold | Antioxidant Activity (Iwaoka test conversion after 60 min) | Anticancer Activity (MCF-7 IC50) | Reference |

| N-menthyl-1,2-benzisoselenazol-3(2H)-one | Menthane derivative | 67% nih.gov | Best activity among tested compounds nih.gov | nih.gov |

| Pinene derivatives | Pinene derivatives | Most effective nih.gov | N/A | nih.gov |

Mechanistic Elucidation of Ebselen Diselenide Biological Activities: Molecular and Cellular Interactions

Enzyme Inhibition and Molecular Targeting

Ebselen (B1671040) diselenide exerts its biological effects primarily through the covalent inhibition of various cysteine-dependent enzymes. This mechanism involves the formation of a seleno-sulfur bond with critical cysteine residues within the enzyme's active site.

Covalent Inhibition of Cysteine-Dependent Enzymes

SARS-CoV-2 Proteases (Main Protease and Papain-like Protease) Inhibition Mechanisms

Ebselen diselenide analogues, specifically bis(2-carbamoylaryl)phenyl diselenides, have been screened for their inhibitory activity against key SARS-CoV-2 proteases, including the Main Protease (Mpro) and Papain-like Protease (PLpro). nih.govresearchgate.netresearchgate.net Research indicates that ebselen-like scaffolds, when dimerized to their diselenide forms, demonstrated a reduced efficiency in inhibiting Mpro, being 1 to 2 orders of magnitude less potent compared to Ebselen itself. mdpi.com Similarly, for PLpro, diselenides were identified as poorer inhibitors when compared to Ebselen. researchgate.net

Inhibition of SARS-CoV-2 Non-Structural Protein 14 (nsp14) Activities (N7-methyltransferase and exonuclease)

Ebselen analogues, which include bis(2-carbamoylaryl)phenyl diselenides, have been evaluated for their capacity to inhibit the N7-methyltransferase and exonuclease activities of SARS-CoV-2 non-structural protein 14 (nsp14). nih.govresearchgate.netresearchgate.net These diselenide analogues represent a promising class of compounds for the development of novel antiviral agents targeting SARS-CoV-2. researchgate.netresearchgate.net

Thioredoxin Reductase Inhibition in Microbial Pathogens

Table 1: Inhibition Constants (K_i) for Ebselen and this compound against E. coli Thioredoxin Reductase

| Compound | Target Enzyme | K_i (µM) |

| Ebselen | E. coli Thioredoxin Reductase | 0.14 |

| This compound | E. coli Thioredoxin Reductase | 0.46 |

Table 2: Comparative Inhibition of SARS-CoV-2 Proteases by this compound Analogues

| Compound Class | Target Enzyme | Relative Potency vs. Ebselen |

| This compound Analogues | SARS-CoV-2 Mpro | 1-2 orders of magnitude less efficient |

| This compound Analogues | SARS-CoV-2 PLpro | Poorer inhibitor |

Other Cysteine-Modifying Enzyme Targets (e.g., Urease)

This compound derivatives have been investigated as inhibitors of bacterial ureases. A series of open-cycle diselenide derivatives, including this compound, have demonstrated extremely low nanomolar reversible inhibitory activity against ureases from Sporosarcina pasteurii and Helicobacter pylori. nih.govacs.orgpwr.edu.pl This indicates that this compound and its analogues are among the most active inhibitors of bacterial ureases. pwr.edu.pl

Modulation of Lipid Phosphatase Activity: SHIP2 Inhibition

Ebselen has been identified as an inhibitor of Src homology 2 domain-containing inositol-5-phosphatase 2 (SHIP2), a lipid phosphatase that plays a role in ameliorating insulin (B600854) resistance in diabetes nih.govacs.org. Research indicates that ebselen directly binds to and reduces the catalytic activity of the recombinant SHIP2 phosphatase domain in a concentration-dependent manner, exhibiting an IC50 value of 0.48 µM nih.gov. This inhibition of SHIP2 activity by ebselen is believed to be a contributing mechanism to its ability to enhance insulin sensitivity and exert antioxidant effects acs.org. Furthermore, studies have shown that the overexpression of SHIP2 in myotubes leads to an increase in reactive oxygen species (ROS) production, which ebselen effectively reduces, suggesting a direct link between SHIP2 inhibition and the compound's antioxidant properties nih.gov.

Interactions with Metalloproteins and Metal Ion Release (e.g., Metallothionein (B12644479) and Zinc)

Ebselen is known to interact with metalloproteins, specifically inducing the release of zinc from metallothionein (MT) nih.gov. This reaction is characterized by its rapid kinetics, with a half-life (t1/2) of less than 1 minute, and proceeds with a 1:1 stoichiometry for thiols nih.gov. The proposed mechanism involves the opening of the isoselenazol ring of ebselen, leading to the formation of a selenodisulfide adduct with metallothionein nih.gov. Notably, ebselen's reaction with MT occurs even in the presence of glutathione (B108866), suggesting its potential to interact with MT in vivo nih.gov. These findings highlight a novel mode of action for ebselen, indicating potential therapeutic applications in zinc-related medical disorders and suggesting a role for biological selenium compounds in zinc metabolism nih.gov. More broadly, selenium compounds are recognized for their capacity to oxidize thiolate ligands within the zinc clusters of metallothionein, thereby facilitating zinc release nih.govnih.gov.

Inhibition of NADPH Oxidase 2 Dependent Superoxide (B77818) Generation

Ebselen and its congeners are potent inhibitors of NADPH oxidases (Nox), particularly Nox1 and Nox2, which are significant sources of reactive oxygen species (ROS) acs.org. The activation of Nox2 is contingent upon the binding of the proline-rich domain of its heterodimeric partner p22phox to p47phox acs.org. Ebselen exerts its inhibitory effect on ROS generation by disrupting the assembly of Nox2-activating regulatory subunits, specifically by blocking the interaction between p47phox and p22phox acs.org. Additionally, ebselen has been shown to impede the translocation of p47phox to neutrophil membranes acs.org. The half-maximal inhibitory concentration (IC50) for Nox2 inhibition by ebselen is reported to be 0.50 μM.

Effects on 6-Phosphogluconate Dehydrogenase (6PGD)

Ebselen has been identified as an inhibitor of 6-phosphogluconate dehydrogenase (6PGD), demonstrating nanomolar potency. 6PGD is a crucial enzyme within the pentose (B10789219) phosphate (B84403) pathway, frequently overexpressed in various cancers and associated with enhanced cell growth and drug resistance. The observed enzymatic inhibitory activity of ebselen translates into its capacity to suppress the growth of cells that overexpress 6PGD. This inhibitory effect has also been demonstrated in an in vivo xenograft mouse model. It is noteworthy that while ebselen effectively inhibited 6PGD, a comparative study indicated that this compound, when tested, offered less protection against toxicity compared to ebselen, suggesting a higher efficacy for ebselen in this context.

Modulation of DMT1 in Iron Homeostasis

Ebselen acts as a potent inhibitor of divalent metal transporter 1 (DMT1)-mediated iron uptake. This inhibitory action is crucial for limiting iron-catalyzed cellular damage. In studies utilizing SH-SY5Y neuronal cells, ebselen effectively ameliorated ferric ammonium (B1175870) citrate (B86180) (FAC)-induced iron overload by reducing the expression of DMT1 and ferritin light chain (FT-L) proteins. Concurrently, it increased the expression of ferroportin 1 (FPN1) protein, which contributed to a decrease in the cytosolic labile iron pool (LIP). The neuroprotective effects of ebselen are also linked to its ability to mitigate iron-induced tau phosphorylation through the inhibition of DMT1. The half-maximal inhibitory concentration (IC50) for ebselen's inhibition of DMT1-mediated iron uptake is reported as 0.2 μM.

Cell Signaling Pathway Modulation

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation (JNK, p38, ERK)

Ebselen plays a significant role in modulating various cell signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways. It contributes to the reduction of inflammation by influencing the expression of proteins such as c-Jun N-terminal kinase (JNK). Ebselen has been shown to downregulate the phosphorylation levels of Erk, Jnk, and p38 within MAPK signaling pathways. It attenuates oxidative stress-induced neuronal cell apoptosis by inhibiting the JNK and activator protein-1 (AP-1) signaling pathways. In the context of hydrogen peroxide (H2O2)-induced endothelial cell apoptosis, ebselen reduces the expression of p38 MAP kinase, caspase-3 activation, and cytochrome C release, thereby diminishing apoptosis. Ebselen can also stimulate the activation of p44/42 MAPK (ERK), which may counteract the activity of p38 MAPK and JNK, influencing mitochondrial permeability transition and cytochrome C release. Furthermore, ebselen inhibits reactive oxygen species (ROS) in ROS-dependent signaling pathways that activate JNK and p38, leading to the suppression of oxidative stress. While ebselen generally inhibits JNK and p38, it can activate p44/42 MAPK (ERK). Research indicates that phosphorylation of JNK and p38 contributes to cell death, whereas ERK phosphorylation acts as a cell survival factor against oxidative stress, with ebselen's effects on these pathways being concentration-dependent. Additionally, diphenyl diselenide, a related organoselenium compound, has been observed to dose-dependently suppress increased phosphorylation levels of ERK1/2, JNK, and p38 induced by lipopolysaccharide (LPS) in rat glomerular mesangial cells.

Apoptotic Pathway Modulation

This compound (EbD) has been shown to induce apoptosis, a programmed cell death process, through the modulation of key apoptotic pathways. Research indicates that EbD can activate both mitochondrial intrinsic and extrinsic apoptotic pathways. A proposed mechanism involves the inhibition of thioredoxin reductase (TrxR) activity by EbD, which subsequently leads to an upregulation of reactive oxygen species (ROS) levels within cells. This increase in ROS then triggers the activation of proapoptotic factors belonging to the Bcl-2 family, specifically impacting the Bcl-2:Bax ratio. chinesechemsoc.org

Studies have demonstrated that this compound treatment results in significantly decreased levels of the anti-apoptotic protein Bcl-2 and slightly increased levels of the pro-apoptotic protein Bax, leading to a notable reduction in the Bcl-2/Bax ratio. chinesechemsoc.org This shift in the ratio is a critical determinant for the susceptibility to apoptosis in the intrinsic pathway. Furthermore, the decrease in mitochondrial membrane potential and the subsequent release of cytochrome C into the cytoplasm are observed, which further activate downstream caspases. chinesechemsoc.org EbD has been shown to upregulate the activity of caspase-8, which can cleave procaspase-3, leading to the generation of activated caspase-3. chinesechemsoc.org The combined activation of caspase-8 and caspase-3 ultimately culminates in the induction of apoptosis. chinesechemsoc.org

The following table summarizes key findings related to this compound's impact on apoptotic pathways:

| Apoptotic Marker/Pathway | Effect of this compound (EbD) | Reference |

| TrxR Activity | Inhibition | chinesechemsoc.org |

| ROS Levels | Upregulation | chinesechemsoc.org |

| Bcl-2 Levels | Significantly decreased | chinesechemsoc.org |

| Bax Levels | Slightly increased | chinesechemsoc.org |

| Bcl-2:Bax Ratio | Remarkable decrease | chinesechemsoc.org |

| Mitochondrial Membrane Potential | Decrease | chinesechemsoc.org |

| Cytochrome C Release | Release into cytoplasm | chinesechemsoc.org |

| Caspase-8 Activity | Upregulation | chinesechemsoc.org |

| Caspase-3 Activity | Upregulation | chinesechemsoc.org |

Anti-inflammatory Signaling Pathways

While extensive research on the anti-inflammatory mechanisms primarily focuses on Ebselen, related diselenide compounds offer insights into potential shared pathways. For instance, diphenyl diselenide (DPDS), a stable organic selenium compound and a representative of diselenides, has demonstrated anti-inflammatory activities by influencing key signaling pathways. mdpi.com DPDS has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in rat glomerular mesangial (HBZY-1) cells. mdpi.com Specifically, LPS-induced NF-κB activation and high phosphorylation levels of c-Jun N-terminal kinase (JNK) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) were markedly suppressed by DPDS. mdpi.com Given that this compound belongs to the class of diselenides, it is plausible that it may exert anti-inflammatory effects through similar modulations of NF-κB and MAPK signaling.

Cell Differentiation Signaling Pathways

Impact on p53 Protein

The p53 protein, a crucial tumor suppressor involved in cell cycle arrest, DNA repair, and apoptosis, can be influenced by diselenide compounds. Carcinogenic cells exposed to certain diselenides have been observed to undergo apoptosis, with this action mediated, in part, by an increase in the Bax/Bcl-2 ratio and cell cycle arrest regulated by genes including p53 and p21. rsc.org Other substituted diaryl diselenides have also been shown to cause apoptosis by inducing G2/M cell cycle arrest as well as caspase and p53 activation. nih.gov This suggests that this compound, as a member of the diselenide class, may also exert its biological effects, including apoptotic induction, through mechanisms that involve the p53 protein.

Preclinical Investigations of Biological Activities

Antimicrobial Research

Ebselen (B1671040) diselenide has demonstrated general potential in antimicrobial research. ontosight.ai Studies indicate that organoselenium compounds, including diselenides, possess antimicrobial activity against various pathogens. ontosight.ai

Antiviral Efficacy and Mechanisms

The antiviral efficacy of organoselenium compounds, including diselenide analogues of ebselen, has been investigated. researchgate.net

SARS-CoV-2 Inhibition in Preclinical Models

Ebselen diselenide derivatives and analogues, including bis(2-carbamoylaryl)phenyl diselenides, have been screened for their inhibitory activity against key SARS-CoV-2 viral proteins, specifically the main protease (Mpro), papain-like protease (PLpro), and nsp14 guanine (B1146940) N7-methyltransferase. researchgate.net These studies suggest that ebselen, its derivatives, and diselenide analogues represent a promising platform for the development of new antiviral agents targeting SARS-CoV-2. researchgate.net While these broader classes of compounds show inhibitory potential, specific detailed quantitative data (e.g., IC50 values) for this compound (C26H20N2O2Se2) itself within these studies are not explicitly provided in the available snippets.

Inhibition of Other Viral Pathogens (e.g., HIV-1, Hepatitis C Virus, Zika Virus)

This compound, specifically bis[2-(N-phenyl-carboxamido)]phenyl diselenide, has been reported to induce interferon gamma (IFN-gamma) and tumor necrosis factor (TNF) in human peripheral blood leukocytes. researchgate.net This immunomodulatory effect could contribute to an antiviral response. researchgate.net While related organoselenium compounds, such as other diphenyl diselenides, have shown activity against human herpes virus type 1 (HHV-1) and encephalomyocarditis virus (EMCV) in vitro, and ebselen derivatives have been evaluated against HIV-1, Hepatitis C Virus (HCV), and Zika virus infections, specific detailed findings for this compound (C26H20N2O2Se2) against these particular viruses are not detailed in the provided search results. researchgate.netnih.gov

Antibacterial Studies and Mechanisms

This compound has shown general antimicrobial properties. ontosight.ai

Activity Against Multidrug-Resistant Bacterial Strains

While this compound is noted for its potential antimicrobial properties ontosight.ai, detailed specific data regarding its activity against multidrug-resistant bacterial strains are not explicitly provided in the available snippets. However, other diphenyl diselenides have exhibited high antimicrobial activity against Gram-positive bacterial species, including Enterococcus spp. and Staphylococcus spp., and some activity against Gram-negative E. coli. nih.gov

Impact on Bacterial Biofilm Formation and Toxin Production

Research on diselenide compounds has indicated an impact on bacterial biofilm formation. Certain diphenyl diselenide derivatives have demonstrated good antibiofilm activity against various microbial species implicated in wound infections, including Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes, and the yeast Candida albicans, with some effectiveness against Pseudomonas aeruginosa. scienceopen.com These compounds include bis[ethyl-N-(2'-selenobenzoyl) glycinate] and bis[2'-seleno-N-(1-methyl-2-phenylethyl) benzamide]. scienceopen.com However, specific data on the impact of this compound (C26H20N2O2Se2) on bacterial biofilm formation or toxin production are not detailed in the provided information.

Antifungal Efficacy and Mechanisms

The antifungal efficacy of organoselenium compounds, including Ebselen and diphenyl diselenide (PubChem CID: 15460), has been systematically reviewed, demonstrating broad-spectrum activity against various fungal pathogens. However, direct, dedicated studies explicitly detailing the broad-spectrum antifungal activity or specific mechanisms of this compound (CID 129387) are not prominently featured in the available research.

Systematic reviews indicate that organoselenium compounds, such as Ebselen and diphenyl diselenide, exhibit a broad spectrum of in vitro inhibitory antifungal activity against a wide range of pathogenic fungi, including yeasts like Candida spp. and Cryptococcus spp., as well as filamentous and dimorphic fungi like Trichosporon spp., Aspergillus spp., Fusarium spp., Pythium spp., and Sporothrix spp. Minimal Inhibitory Concentration (MIC) values for these compounds have been reported to be generally lower than 64 µg/mL against a significant percentage of tested fungal isolates. While this compound is a related organoselenium compound, specific data on its independent broad-spectrum antifungal activity is not widely documented.

Mechanisms of antifungal action for organoselenium compounds often involve the disruption of fungal cellular processes. For instance, diphenyl diselenide has been shown to inhibit biofilm formation in Candida albicans, accompanied by an increase in reactive oxygen species (ROS) production and alterations in membrane permeability. The action of Ebselen, another related compound, has been linked to the inhibition of the plasma membrane H+-ATPase pump (Pma1p) in yeast, activation of DNA damage response, and disruption of redox homeostasis through the depletion of intracellular glutathione (B108866) (GSH) and subsequent increase in ROS. While these mechanisms are relevant to organoselenium chemistry, specific findings directly attributing fungal biofilm disruption or membrane permeability alterations to this compound (CID 129387) are not explicitly detailed in the provided search results.

Anti-inflammatory Research

This compound has been identified as a substrate of mammalian thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance. fishersci.ca This interaction suggests a potential role in modulating redox-sensitive pathways, which are often implicated in inflammatory responses. nih.govfishersci.ca

While Ebselen, its precursor, has been extensively studied for its anti-inflammatory effects, including the regulation of inflammatory cytokine expression such as interleukin-2 (B1167480) (IL-2) and interleukin-8 (IL-8) by affecting signaling pathways like NF-κB and MAPK, direct evidence specifically linking this compound (CID 129387) to the modulation of these cytokines is not explicitly provided in the search results. Ebselen has been shown to inhibit the secretion of IL-2 and IL-8 in various cellular contexts.

This compound's interaction with mammalian TrxR, where it acts as a substrate, indicates its involvement in the thioredoxin system, a key component of cellular antioxidant defense and redox signaling. fishersci.ca This system plays a significant role in modulating inflammatory pathways. However, specific detailed research findings on the direct impact of this compound (CID 129387) on distinct inflammatory pathways, beyond its general interaction with TrxR, are not elaborated upon in the provided information. Ebselen, for instance, has been shown to influence pathways like NF-κB, MAPK, and TRAF2-ASK1-SEK1, contributing to its anti-inflammatory properties.

Neurobiological Research

Neurobiological research has largely focused on the neuroprotective properties of Ebselen, which has shown promise in models of brain injury and has even undergone clinical trials for conditions like acute ischemic stroke. nih.govfishersci.ca Ebselen's neuroprotective actions are often attributed to its antioxidant and anti-inflammatory activities. nih.govfishersci.ca Regarding this compound (CID 129387), studies have indicated that it can also serve as a substrate for mammalian thioredoxin reductase, albeit with a slower turnover rate compared to Ebselen. fishersci.ca However, it is important to note that specific studies evaluating the direct neurobiological effects of this compound (CID 129387) as a primary compound are limited. For example, some research indicates that Ebselen was not reduced by brain TrxR, unlike diphenyl diselenide, suggesting different mechanisms or targets within the central nervous system for related organoselenium compounds.

Compound Information

Neuroprotective Effects in Oxidative Stress Models (e.g., Ischemic Stroke Mimicry)

Specific investigations into the neuroprotective effects of this compound (CID 129387) in oxidative stress models, such as ischemic stroke mimicry, are not detailed in the provided search results. Studies on related compounds, such as bis(2-aminophenyl)diselenide, have shown protection against oxidative stress conditions that mimic ischemic strokes, with comparisons drawn to Ebselen (CID 3194) as a known stroke mitigation agent osti.govosti.gov. However, these findings pertain to other diphenyl diselenides and not directly to this compound (CID 129387).

Influence on Iron Metabolism in Neurodegenerative Contexts (e.g., Alzheimer's Disease Models)

The influence of this compound (CID 129387) on iron metabolism in neurodegenerative contexts, such as Alzheimer's Disease models, is not specifically addressed in the provided search results. Research in this area has primarily focused on Ebselen (CID 3194), demonstrating its ability to decrease iron influx, reduce iron-induced reactive oxygen species (ROS) production, and attenuate tau phosphorylation in human neuroblastoma SH-SY5Y cells, suggesting a neuroprotective effect related to iron homeostasis researchgate.netnih.gov.

Antiproliferative and Anti-tumor Research

This compound and its related derivatives have shown promising results in antiproliferative and anti-tumor research, indicating their potential as therapeutic agents.

Effects on Cancer Cell Growth and Apoptosis Pathways

N-substituted Ebselen derivatives and their corresponding diselenides have been investigated for their potential as antitumor agents, particularly in prostate cancer models researchgate.netsciforum.net. In studies involving twenty structurally diverse Ebselen derivatives, four compounds exhibited antiproliferative activity at a concentration of 40 µM researchgate.netsciforum.net. Among these, three demonstrated greater cytotoxicity towards DU145 prostate cancer cells compared to PC-3 cells, a difference that correlated with the basal Akt activity levels in these cell lines researchgate.netsciforum.net. The cytotoxicity of N-butyl-1,2-benzisoselenazol-3(2H)-one, a specific Ebselen derivative, was observed to be similar across both cell lines, suggesting a distinct mechanism of action researchgate.netsciforum.net. These preliminary findings underscore the anticancer efficiency of benzisoselenazolones and their corresponding diselenides researchgate.netsciforum.net. More broadly, diselenides as a class have demonstrated promising anticancer activities and antiproliferative properties across various cancer cell types, with their effects often mediated through the induction of apoptosis pathways mdpi.com.

Table 1: Antiproliferative Activity of Ebselen Derivatives and Corresponding Diselenides in Prostate Cancer Cell Lines

| Compound Class | Concentration (µM) | Cell Line | Effect | Reference |

| Ebselen Derivatives and Corresponding Diselenides | 40 | DU145 (prostate cancer) | Antiproliferative, more cytotoxic than PC-3 | researchgate.netsciforum.net |

| Ebselen Derivatives and Corresponding Diselenides | 40 | PC-3 (prostate cancer) | Antiproliferative | researchgate.netsciforum.net |

| N-butyl-1,2-benzisoselenazol-3(2H)-one | 40 | DU145, PC-3 | Similar cytotoxicity | researchgate.netsciforum.net |

| Diselenides (general) | Not specified | Various cancer cells | Promising anticancer, antiproliferative, mediated by apoptosis | mdpi.com |

Inhibition of Enzymes Relevant to Cancer Metabolism

While specific data for this compound (CID 129387) inhibiting enzymes relevant to cancer metabolism are not explicitly detailed, the broader class of diselenides has been noted for its interactions with key enzymes. For instance, diphenyldiselenide has been identified as a good substrate for Thioredoxin Reductase (TrxR), a finding that has spurred further research into developing novel diselenide derivatives as potential antitumor agents rsc.org.

Metabolic Regulation Research

Specific research on the metabolic regulation properties of this compound (CID 129387) is not extensively covered in the provided information.

Impact on Insulin (B600854) Sensitivity and Glucose Metabolism

The impact of this compound (CID 129387) on insulin sensitivity and glucose metabolism is not specifically detailed in the provided search results. Studies exploring these metabolic effects have predominantly focused on Ebselen (CID 3194), demonstrating its ability to enhance insulin sensitivity and improve glucose tolerance in diabetic mouse models by inhibiting lipid phosphatase SHIP2 (Src homology 2 domain-containing inositol-5-phosphatase 2) nih.govresearchgate.netnih.govijbs.com. Ebselen (CID 3194) has been shown to increase insulin-induced Akt phosphorylation in cultured myotubes and protect liver tissue from lipid peroxidation and inflammation nih.govresearchgate.netnih.gov.

Compound Information

Advanced Research Methodologies and Computational Approaches

Spectroscopic Techniques for Mechanistic Elucidation (e.g., NMR, X-ray Absorption Spectroscopy, X-ray Fluorescence Microscopy)

Spectroscopic techniques play a vital role in elucidating the mechanistic pathways of organoselenium compounds, including diselenides. While specific detailed studies focusing solely on Ebselen (B1671040) diselenide using all listed techniques for mechanistic elucidation are not extensively documented in the provided snippets, analogous compounds and Ebselen itself have been investigated.

X-ray absorption spectroscopy and X-ray fluorescence microscopy have been utilized to examine the cellular speciation and distribution of selenium in cells treated with organoselenium compounds like Ebselen and diphenyl diselenides. These synchrotron-based techniques aim to understand the underlying selenium chemistry and the mode of action of these compounds, particularly in the context of oxidative stress and neuroprotection. For instance, such studies have traced distinct chemistries by observing changes in selenium speciation in treated cells and have revealed the penetration of certain diselenides, similar to Ebselen, into the nucleus of SH-SY5Y cells researchgate.netosti.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy, alongside X-ray diffraction, infrared (IR), and mass spectrometry (MS) techniques, is commonly employed to characterize the chemical identities and electronic attributes of novel organoselenium compounds researchgate.net. While direct NMR studies specifically on Ebselen diselenide for detailed mechanistic elucidation are not explicitly provided, Ebselen's direct interaction with proteins, such as the HIV-1 capsid C-terminal domain (CTD), and subsequent dimer dissociation have been confirmed by NMR spectroscopic analysis science.gov. Such applications highlight the utility of NMR in understanding the binding and conformational changes induced by organoselenium compounds.

High-Throughput Screening (HTS) and Drug Repurposing Strategies in Research

High-throughput screening (HTS) and drug repurposing strategies have been instrumental in identifying and validating the therapeutic potential of Ebselen and related organoselenium compounds, including diselenides. These approaches accelerate drug discovery by leveraging existing compound libraries.

Ebselen (PubChem CID: 3194) has been frequently identified in HTS campaigns. For example, a high-throughput screening using a differential radial capillary action of ligand assay identified Ebselen as an inhibitor of diguanylate cyclases cambridge.org. Furthermore, drug repurposing screens have pinpointed Ebselen as a potent inhibitor of insulin-degrading enzyme cambridge.org. In the context of antimicrobial research, HTS has identified Ebselen as a promising agent with rapid and dose-dependent bactericidal activity against bacteria like Pseudomonas aeruginosa under conditions relevant to cystic fibrosis nih.govresearchgate.net.

Notably, this compound (EbSeSeEb) has been explicitly highlighted in in silico investigations involving drug repurposing strategies. In studies evaluating potential antiviral drugs against SARS-CoV-2, this compound, along with nicotinamide (B372718) diselenide, exhibited high binding affinities to key viral proteins such as the spike (S) glycoprotein (B1211001) and the main protease (Mpro) amazonaws.com. This demonstrates the direct involvement and promise of this compound in drug repurposing efforts, particularly through computational screening methods. The study of diphenyl diselenide ((PhSe)2) alongside Ebselen has also been featured in drug repurposing and molecular simulations for SARS-CoV-2 viral protease inhibitors mdpi.com.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques are indispensable for understanding the intricate interactions of this compound with biological targets, predicting reaction mechanisms, and analyzing conformational dynamics.

Molecular docking simulations are extensively used to explore the binding interactions between this compound and various proteins. These simulations predict the preferred orientation of a ligand when bound to a protein, providing insights into potential binding sites and affinities.

Studies have utilized docking simulations to elucidate the molecular mechanism of mixed inhibition of acetylcholinesterase (AChE) by compounds like Ebselen and diphenyl diselenide (DPDSe). Docking identified possible interactions between these compounds and the active site of AChE, with subsequent molecular dynamics simulations further refining these insights unica.it.

In the context of SARS-CoV-2, molecular docking has been employed to analyze the interactions of Ebselen and its derivatives, including this compound, with viral proteases such as the main protease (Mpro) and papain-like protease (PLpro) nih.govresearchgate.net. This compound (EbSeSeEb) and nicotinamide diselenide (NictSeSeNict) demonstrated particularly high binding affinities (in the range of ~105 µM⁻¹) to SARS-CoV-2 spike glycoprotein, Mpro, and Furin, suggesting their potential as antiviral agents amazonaws.com. Docking data for Ebselen and its metabolites with Mpro and PLpro active sites have been extensively studied, revealing key interactions such as hydrophobic contacts and hydrogen bonds that stabilize the receptor-ligand complex nih.gov.

The binding free energies obtained from docking simulations provide quantitative measures of interaction strength. For instance, diphenyl diselenide ((PhSe)2) showed lowest binding free energies of −6.2 kcal·mol⁻¹ for Mpro and −4.9 kcal·mol⁻¹ for PLpro, indicating favorable interactions acs.org.

Density Functional Theory (DFT) calculations are crucial for a detailed understanding of the electronic structure, reaction mechanisms, and energetics associated with this compound and its transformations.

DFT calculations have been performed to elucidate the mechanism and reaction energetics for the reduction of hydrogen peroxide by Ebselen, Ebselen diselenol, and this compound nih.govdatapdf.comacs.orgnih.govdal.ca. These studies provide critical insights into their antioxidant activity.

Table 1: Reaction Free Energy Barriers for Oxidation nih.govdatapdf.com

| Compound | Reaction Free Energy Barrier (kcal/mol) |

| Ebselen | 36.8 |

| This compound | 38.4 |

| Ebselen selenol | 32.5 |

Furthermore, theoretical calculations have investigated the barriers for the reduction of hydrogen peroxide by models of Ebselen, Ebselen selenol, and this compound. The results suggest that this compound may be the most active antioxidant in the Ebselen glutathione (B108866) peroxidase (GPx) redox pathway, exhibiting the lowest barrier among the models studied acs.orgnih.gov.

Table 2: Barriers for Hydrogen Peroxide Reduction (Model Compounds) acs.orgnih.gov

| Model Compound | Barrier (kcal/mol) |

| Ebselen | 56.7 |

| Ebselen selenol | 53.4 |

| This compound | 35.3 |

DFT protocols have also been used in conjunction with docking to clarify the ability of Ebselen to form a covalent adduct with cysteine residues, such as Cys145 in Mpro, through the formation of a selenyl-sulfide bond nih.govresearchgate.net. The energetics of the thiol nucleophilic attack on the selenium atom have been shown to be more favorable than on the carbonyl group, aligning with experimental observations nih.gov.

Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of this compound and its interactions with biological macromolecules, providing insights into conformational changes and binding stability over time.

MD simulations have been extensively used to examine the binding and conformational changes that occur when Ebselen and related diselenides interact with target proteins. For instance, MD simulations were performed to elucidate the molecular mechanism of inhibition of acetylcholinesterase (AChE) by Diphenyl diselenide (DPDSe), demonstrating significant heterogeneity in its binding modes and allosteric hotspots unica.it. The binding energy for DPDSe from MD snapshots was calculated to be -24.98 kcal/mol unica.it.

In the context of SARS-CoV-2, MD simulations have been crucial for understanding the dynamic interaction of Ebselen and its derivatives with the main protease (Mpro) nih.govresearchgate.netnih.gov. These simulations can construct probability density maps for the preferred locations of Ebselen around the protein, revealing distinct binding sites and allosteric effects nih.gov. For example, when Ebselen binds between domains II and III of Mpro, it can exert an allosteric effect that influences loops regulating access to the catalytic site and affects specific residues like Lys137 and Phe140, leading to conformational changes researchgate.netnih.gov. MD simulations have also shown that diphenyl diselenide ((PhSe)2) can induce significant conformational changes on the C-terminal of the (PhSe)2 + Mpro system acs.org. Furthermore, MD simulations have been applied to investigate the mechanism of Ebselen as an allosteric modulator of proteins like MIF-2, revealing subtle changes to protein dynamics and an enhancement of MIF-2 motions near the binding site biorxiv.org.

Future Directions and Emerging Research Avenues for Ebselen Diselenide

Exploration of Novel Biological Targets and Pathways

The broad pharmacological profile of ebselen (B1671040), which often involves the formation or participation of ebselen diselenide, suggests a wide array of molecular interactions. Future research is poised to comprehensively delineate these interactions to uncover novel therapeutic targets beyond its well-established role as a glutathione (B108866) peroxidase (GPx) mimic ontosight.aicambridge.org.

This compound is a known substrate for mammalian thioredoxin (Trx) and thioredoxin reductase (TrxR), underscoring its direct involvement in crucial cellular redox regulation pathways nih.gov. This interaction is a primary focus for understanding its mechanism of action and identifying downstream effects.

Emerging research areas for novel targets, often informed by studies on the broader ebselen scaffold, include:

Glutamate Dehydrogenase (GDH): Studies on ebselen, which is mechanistically linked to its diselenide form, have identified GDH as a novel target. Ebselen has been shown to inhibit GDH function by interacting with its cysteine residues, leading to the formation of inactive hexameric GDH nih.gov.

Histone Deacetylases (HDACs): The ebselen scaffold has been explored as a pan-HDAC inhibitor, with certain derivatives demonstrating nanomolar potency against HDAC6. This suggests that HDACs could represent a new class of targets for this compound-based compounds, particularly in cancer therapy mdpi.com.

Divalent Metal Transporter 1 (DMT1): In the context of neurodegenerative diseases, the neuroprotective effects observed with ebselen are linked to its ability to reduce iron-induced τ phosphorylation through the inhibition of DMT1. This positions DMT1 as a relevant target for pathologies associated with iron dysregulation cambridge.orgnih.gov.

Viral Proteases and Enzymes: Ebselen has demonstrated potent inhibitory activity against the main protease (Mpro) of SARS-CoV-2, forming a covalent bond with Cys145, which impacts enzymatic activity and viral survival researchgate.netnih.gov. Future investigations are exploring this compound derivatives that could target other critical viral proteins, such as nsp14 guanine (B1146940) N7-methyltransferase and RNA-dependent RNA polymerase (RdRp) researchgate.net.

Bacterial Thioredoxin Reductase (TrxR): Ebselen, and by extension its diselenide form, inhibits bacterial TrxR, leading to elevated reactive oxygen species (ROS) levels in prokaryotic cells. This renders bacterial TrxR a promising therapeutic target against various pathogens, including Staphylococcus aureus, Aspergillus fumigatus, Bacillus anthracis, and Deinococcus radiodurans cambridge.orgmdpi.com. Furthermore, ebselen has been shown to inhibit the antigen 85 complex in Mycobacterium tuberculosis mdpi.com.

Development of Advanced this compound-Based Chemical Probes and Tools

The precise elucidation of this compound's molecular mechanisms and its complete repertoire of cellular targets necessitates the development of sophisticated chemical probes. Given its known reactivity with cysteine residues, a significant area of future focus involves designing highly selective and informative probes nih.gov.

Key advancements and future directions in this area include:

Activity-Based Protein Profiling (ABPP): Chemical proteomics methods, such as ABPP, employ modified or labeled compounds that specifically bind to proteins, enabling the precipitation or tracing of target proteins researchgate.net. Probes based on the ebselen scaffold, including biotinylated ebselen, have demonstrated their utility by binding to 462 proteins in HeLa cell lysates, providing a comprehensive approach to target identification researchgate.net.

Fluorescent Probes for Reactive Selenium Species (RSeS): There is growing interest in developing chemical tools, including fluorescent probes, for the direct detection and investigation of hydrogen selenide (B1212193) (H2Se) and other RSeS, which are implicated in the biological actions of organoselenium compounds like this compound rsc.orgacs.org. Novel redox-sensitive fluorescent probes, such as ebselen-azadioxatriangulenium (Ebselen-ADOTA), have been developed to monitor intracellular H2O2 and superoxide (B77818) concentrations, offering insights into the compound's redox modulation acs.org.

Structure-Guided Design of Derivatives: Ongoing efforts are focused on designing dimeric selen derivatives to enhance the potency and specificity of this compound-based compounds for particular targets, such as kidney-type glutaminase (B10826351) (KGA) researchgate.net. This rational design approach aims to optimize the compound's interaction with specific molecular entities, leading to more targeted therapies.

Mechanistic Refinement through Integrated Omics Approaches

A comprehensive understanding of this compound's intricate mechanisms of action demands the integration of various omics technologies. These approaches can provide global insights into the compound's effects on the proteome, metabolome, and gene expression profiles.

Redox Homeostasis and Thioredoxin System: A central aspect of ebselen's antioxidant mechanism involves its interaction with the mammalian thioredoxin system. Ebselen is reduced by thioredoxin reductase (TrxR) and thioredoxin (Trx) to form ebselen selenol, which then reacts with ebselen to form this compound. Crucially, this compound itself serves as a substrate for TrxR, regenerating the selenol nih.gov. This cyclical process, which has demonstrated higher efficiency in reducing H2O2 compared to the glutathione system, represents a critical area for detailed omics investigations to fully characterize the molecular events involved nih.gov.

Proteomics for Target Mapping: Techniques such as two-dimensional gel electrophoresis have been instrumental in identifying specific protein targets of ebselen, including CPR1 (the yeast homolog of Cyclophilin A) nih.gov. Future studies will leverage advanced proteomic methods, including mass spectrometry-based approaches, to identify and quantify protein modifications and interactions induced by this compound.

Computational Omics and Molecular Dynamics: In silico approaches, including molecular dynamics (MD) simulations and density functional theory (DFT) protocols, are increasingly employed to analyze the structural and chemical mechanisms of this compound and related compounds. These computational methods provide detailed insights into binding stability, interaction energies, and conformational changes when interacting with target proteins, such as SARS-CoV-2 proteases researchgate.netacs.orgmdpi.com. The growing availability of omics data, encompassing genomics, proteomics, and chemical structural data, is expected to drive further computational investigations mdpi.com.

Transcriptomics and Metabolomics: Future research will likely employ transcriptomics to understand how this compound modulates gene expression and metabolomics to identify changes in cellular metabolic pathways, providing a holistic view of its biological impact researchgate.net.

Synergistic Studies with Other Investigational Agents in Preclinical Models

Exploring the synergistic potential of this compound with other therapeutic agents is a promising strategy to enhance efficacy, overcome resistance, and potentially reduce individual drug concentrations. Preclinical models have already yielded encouraging results, often observed with the parent compound ebselen, which is mechanistically linked to its diselenide form.

Antimicrobial Combinations:

Antibacterial: Research on ebselen has demonstrated synergistic antibacterial effects. For instance, in combination with curcumin, it significantly amplified the inhibitory effect on Staphylococcus aureus thioredoxin reductase mdpi.com. It also enhanced the activity of silver ions (Ag+) against Acinetobacter baumannii, substantially lowering the minimal inhibition concentration of Ag+ mdpi.com. Furthermore, ebselen exhibited synergy with various conventional antimicrobials, including linezolid, clindamycin, vancomycin, chloramphenicol, erythromycin, and rifampicin, in Caenorhabditis elegans models of methicillin-resistant S. aureus (MRSA) infection mdpi.com.

Antifungal: In antifungal applications, ebselen showed notable synergistic activity. Against Fusarium spp., ebselen combined with amphotericin B resulted in 88% synergism, and with voriconazole, 80% synergism oup.com. It also demonstrated synergy with fluconazole (B54011) against Candida albicans strains mdpi.com.

Anticancer Combinations: Synergy has been observed between ebselen and CB-839, a glutaminase inhibitor, in cell-based assays for cancer treatment, suggesting potential for combination therapies in oncology researchgate.net.

These findings highlight the potential of this compound, or compounds whose activity involves the diselenide, as an adjuvant in combination therapies, warranting further investigation in diverse preclinical and ultimately clinical settings.

Applications in Emerging Pathologies and Stress Responses

This compound’s broad-spectrum bioactivity, particularly its antioxidant and anti-inflammatory properties, positions it as a promising candidate for addressing emerging pathologies and modulating stress responses. Many of these applications are informed by extensive research on the parent compound ebselen, where the diselenide form is often implicated in the underlying mechanisms.

Viral Infections: A significant area of emerging research is its application in viral diseases. Ebselen has shown potent inhibitory activity against the main protease (Mpro) of SARS-CoV-2 and has progressed to clinical trials for COVID-19 cambridge.orgmdpi.comresearchgate.netnih.govacs.org. Future studies are exploring this compound derivatives that could target other crucial viral enzymes like nsp14 guanine N7-methyltransferase and RNA-dependent RNA polymerase (RdRp) researchgate.net.

Neurodegenerative Diseases: Ebselen is actively being investigated for its therapeutic potential in neurodegenerative disorders such as Alzheimer’s disease (AD). Its mechanisms in this context include countering oxidative stress, enhancing the activity of GPx and superoxide dismutase (SOD), and reducing beta-amyloid levels cambridge.org. It also plays a role in mitigating iron-induced τ phosphorylation cambridge.org. Preclinical studies have demonstrated its neuroprotective effects in models of depressive disorder and brain ischemia/stroke cambridge.org.

Sepsis-Induced Acute Kidney Injury (AKI): Recent preclinical findings suggest that ebselen can alleviate sepsis-induced AKI by modulating endoplasmic reticulum (ER) stress, apoptosis, and oxidative stress pathways. Data indicate that ebselen treatment can reduce malondialdehyde (MDA) levels and positively influence the levels of superoxide dismutase (SOD) and glutathione peroxidase (GPx) in kidney tissues and serum in models of LPS-induced AKI nih.gov.

Chronic Inflammatory and Oxidative Stress Conditions: Given its established antioxidant and anti-inflammatory characteristics, ebselen continues to be explored for chronic conditions driven by oxidative stress and inflammation, including atherosclerosis and chronic kidney disease cambridge.orgnews-medical.net. Its ability to regulate inflammatory cytokines and signaling pathways, such as NF-κB and MAPK, underscores its potential in these areas cambridge.orgresearchgate.net.

Antimicrobial Resistance: The increasing global challenge of antimicrobial resistance has led to renewed interest in compounds like this compound. Its activity against multidrug-resistant bacterial and fungal strains, often through targeting the thioredoxin system or inducing glutathione depletion, makes it a valuable candidate for developing new strategies against resistant pathogens cambridge.orgmdpi.comnih.govmdpi.com.

Compound Names and PubChem CIDs

Q & A

Q. What is the primary antioxidant mechanism of ebselen diselenide, and how does it interact with cellular redox systems?

this compound (EDS) exerts antioxidant activity primarily through the thioredoxin (Trx) system. Mammalian thioredoxin reductase (TrxR) reduces EDS to ebselen selenol, which reacts with peroxides (e.g., H₂O₂) at a rate constant >350 M⁻¹s⁻¹. The diselenide itself is a TrxR substrate (Km = 40 μM, kcat = 79 min⁻¹) and interacts with Trx to enhance catalytic turnover (1.7 × 10³ M⁻¹s⁻¹). This system outperforms glutathione (GSH)-dependent pathways, as 50 nM TrxR + 5 μM Trx showed 13-fold higher H₂O₂ reductase activity compared to 1 mM GSH .

Q. How can researchers synthesize this compound analogues with enhanced catalytic activity?

Use DCC coupling of 2,2'-diselanediylbis(5-tert-butylisophthalic acid) with C-protected amino acids (e.g., Gly, L-Phe) to form intramolecularly stabilized ebselen analogues. Structural modifications, such as introducing bromo substituents (e.g., 6-bromo-pyridoxine diselenide), increase electrophilicity at selenium, enhancing GPx-like activity by 3-fold compared to ebselen. X-ray crystallography confirms planar conformations critical for catalytic efficiency .

Q. What assays are recommended to measure the glutathione peroxidase (GPx)-like activity of this compound derivatives?

The coupled reductase assay monitors NADPH oxidation at 340 nm. Key parameters include:

- Vmax : Ebselen analogues show Vmax ≈ 8–12 μM/min.

- Catalytic efficiency (kcat/Km) : Bis-aniline diselenides achieve 3.3 × 10⁴ M⁻¹s⁻¹, surpassing ebselen (1.2 × 10⁴ M⁻¹s⁻¹). Note: At low GSH concentrations (<100 μM), intramolecular cyclization of selenenyl sulfide intermediates may reduce activity, necessitating kinetic modeling .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s effects on thioredoxin reductase (TrxR) activity?

Conflicting reports on TrxR inhibition arise from concentration-dependent effects. At low enzyme concentrations (<10 nM), EDS acts as a substrate (KM < 5 μM). At high concentrations (>50 μM), it competes for electrons, inhibiting ribonucleotide reductase via Trx oxidation. Use H₂O₂-mediated coupled assays to bypass interference from diselenide absorbance at 340 nm .

Q. What methodologies are effective in evaluating the cytotoxicity of this compound in human leukocytes?

- Viability : Trypan Blue Exclusion (threshold: >90% viability at 10 μM, <50% at 50 μM).

- Genotoxicity : Comet Assay reveals DNA damage at ≥20 μM.

- ROS Measurement : DCFH-DA fluorescence shows ROS overproduction at ≥30 μM, correlating with thiol depletion and Ca²⁺ dyshomeostasis. Human leukocytes are sensitive to EDS toxicity, making them ideal for preclinical screening .

Q. How does structural modification of this compound influence its neuroprotective efficacy in ischemic models?

Amino acid-functionalized analogues (e.g., bis(2-aminophenyl)-diselenide) penetrate the blood-brain barrier 20% more efficiently than plasma levels. In oxygen-glucose deprivation (OGD) models, 1–3 μM EDS restores hippocampal slice viability by scavenging peroxynitrite (ONOO⁻) and reducing iNOS expression. Structural rigidity from intramolecular Se···O/N interactions enhances stability in neuronal environments .

Key Research Recommendations

- Experimental Design : Prioritize Trx/TrxR-coupled assays over GSH-dependent methods for antioxidant studies.

- Data Interpretation : Account for intramolecular cyclization artifacts in kinetic models of ebselen analogues.

- Toxicity Screening : Use human leukocytes for preliminary cytotoxicity profiling due to their sensitivity to ROS-mediated damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.